1-(4-Cyanoquinolin-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(4-Cyanoquinolin-2-yl)pyrrolidine-2-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinoline ring system substituted with a cyano group at the 4-position and a pyrrolidine-2-carboxamide moiety at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanoquinolin-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Formation of Pyrrolidine-2-carboxamide: The pyrrolidine-2-carboxamide moiety can be synthesized through the reaction of pyrrolidine with a suitable carboxylic acid derivative, such as an acid chloride or ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyanoquinolin-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium cyanide, potassium cyanide, nucleophiles (amines, thiols), solvent (DMF, DMSO).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-(4-Cyanoquinolin-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Cyanoquinolin-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling pathways.
Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
1-(4-Cyanoquinolin-2-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol, which have diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the cyano group and the pyrrolidine-2-carboxamide moiety enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C15H14N4O |
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Molecular Weight |
266.30 g/mol |
IUPAC Name |
1-(4-cyanoquinolin-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H14N4O/c16-9-10-8-14(18-12-5-2-1-4-11(10)12)19-7-3-6-13(19)15(17)20/h1-2,4-5,8,13H,3,6-7H2,(H2,17,20) |
InChI Key |
QNVIMXPNTPMNEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3C(=C2)C#N)C(=O)N |
Origin of Product |
United States |
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